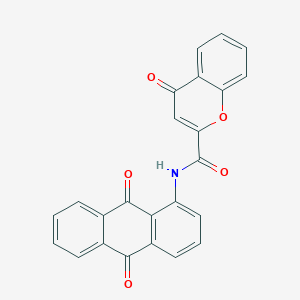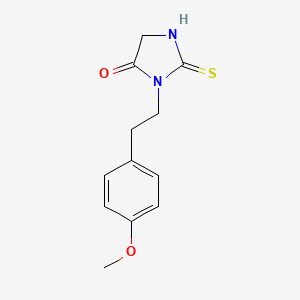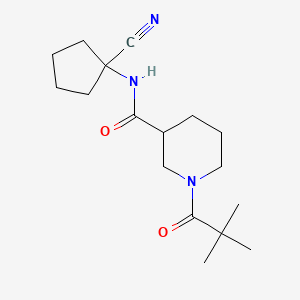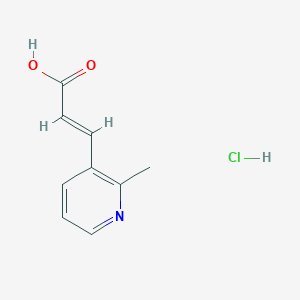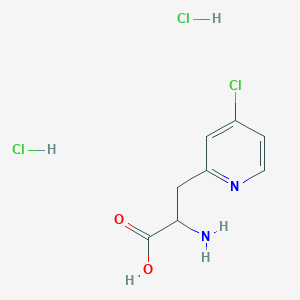![molecular formula C27H22N2O2 B2776947 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 392248-36-1](/img/structure/B2776947.png)
4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a complex organic molecule. It contains several functional groups including a benzyl group, an ethyl group, an indole group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the benzyl and ethyl groups, and the formation of the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The indole ring system is a fused ring structure that includes a benzene ring and a pyrrole ring . The benzyl group is a phenyl ring attached to a methylene group, and the benzamide group consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo free radical bromination . The indole ring might be susceptible to electrophilic aromatic substitution . The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar functional groups, and the degree of conjugation in the molecule .Scientific Research Applications
Alzheimer's Disease Research
A study by Lee et al. (2018) developed a series of compounds with a structure related to 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, focusing on N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide (compound 6), which demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound showed potential in decreasing the level of phosphorylation of tau proteins and their aggregation, suggesting a promising avenue for Alzheimer's disease treatment due to its neuroprotective activity and ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).
Anticancer Activity
Ravinaik et al. (2021) reported on the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from compounds related to 4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, which highlights the compound's potential as a novel therapeutic agent (Ravinaik et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-benzyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-2-29-24-16-15-23(21-9-6-10-22(25(21)24)27(29)31)28-26(30)20-13-11-19(12-14-20)17-18-7-4-3-5-8-18/h3-16H,2,17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILLCNEJXGPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

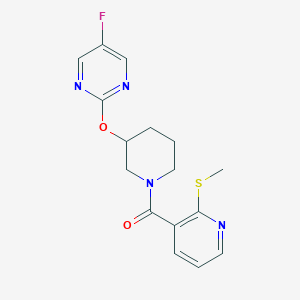
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)
![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)
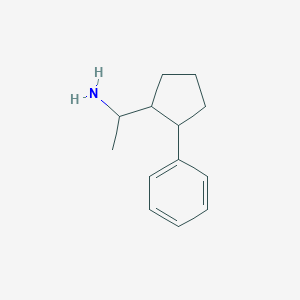
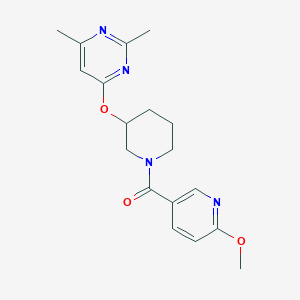
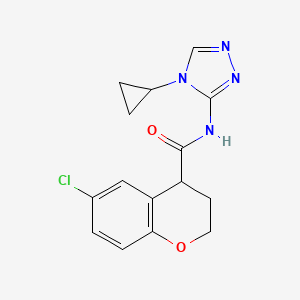
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2776876.png)
![N-(3-Imidazo[1,2-a]pyridin-2-ylpropyl)but-2-ynamide](/img/structure/B2776877.png)
